Cas no 125903-80-2 (3-methyl-4-Pyridinecarboximidamide hydrochloride)

3-methyl-4-Pyridinecarboximidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-methyl-4-Pyridinecarboximidamide hydrochloride
- 3-Methyl-isonicotinamidine
- hydrochloride
- 3-Methylisonicotinamidine hydrochloride
- 125903-80-2
- MFCD18384377
- 3-Methyl-isonicotinamidine hydrochloride
- 3-Methylpyridine-4-carboximidamide;hydrochloride
- 3-Methyl-isonicotinamidine; hydrochloride
-
- MDL: MFCD18384377
- インチ: InChI=1S/C7H9N3.ClH/c1-5-4-10-3-2-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
- InChIKey: UNPATKFTQUSTMT-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=CC=C1C(=N)N.Cl
計算された属性
- せいみつぶんしりょう: 171.0563250g/mol
- どういたいしつりょう: 171.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
3-methyl-4-Pyridinecarboximidamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB403803-5g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 5g |
€1846.50 | 2025-02-20 | |
abcr | AB403803-5 g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 5 g |
€1,846.50 | 2023-07-19 | |
abcr | AB403803-1 g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 1 g |
€651.60 | 2023-07-19 | |
abcr | AB403803-1g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 1g |
€651.60 | 2025-02-20 |
3-methyl-4-Pyridinecarboximidamide hydrochloride 関連文献
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-methyl-4-Pyridinecarboximidamide hydrochlorideに関する追加情報
Introduction to 3-methyl-4-Pyridinecarboximidamide hydrochloride (CAS No. 125903-80-2) and Its Emerging Applications in Chemical Biology
3-methyl-4-Pyridinecarboximidamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 125903-80-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridinecarboximidamide class, a chemical scaffold that has been increasingly explored for its pharmacological relevance. The presence of both a methyl group and a carboximidamide moiety in its structure contributes to its distinctive reactivity and functional versatility, making it a valuable intermediate in the synthesis of bioactive molecules.
Thepyridinecore of 3-methyl-4-Pyridinecarboximidamide hydrochloride is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Pyridine derivatives are frequently incorporated into drug molecules due to their stability, solubility, and capacity to modulate enzyme activity and receptor binding. Thecarboximidamidegroup further enhances the compound's potential by introducing polar functionality, which can influence both its solubility and interactions with biological systems. This combination of structural features positions 3-methyl-4-Pyridinecarboximidamide hydrochloride as a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a surge in research focused on developing novel compounds withpyridinecarboximidamidebackbone structures, owing to their reported bioactivities across multiple therapeutic areas. For instance, studies have demonstrated the potential of such compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Themethylsubstituent at the 3-position of the pyridine ring in 3-methyl-4-Pyridinecarboximidamide hydrochloride is particularly noteworthy, as it can influence electronic properties and steric interactions, thereby modulating biological activity. This structural feature has been exploited in several lead optimization campaigns to enhance binding affinity and selectivity.
One of the most compelling aspects of 3-methyl-4-Pyridinecarboximidamide hydrochloride is its utility as a building block in medicinal chemistry. Its ability to undergo various chemical transformations allows for the synthesis of more complex molecules with tailored biological properties. For example, the carboximidamide group can be further functionalized through nucleophilic substitution reactions, enabling the introduction of additional pharmacophoric elements. This flexibility makes it an attractive scaffold for designing molecules targeting specific disease mechanisms.
The hydrochloride salt form of 3-methyl-4-Pyridinecarboximidamide hydrochloride enhances its solubility in aqueous media, which is a critical factor for pharmaceutical applications. Improved solubility often correlates with better bioavailability and pharmacokinetic profiles, making this salt form particularly advantageous for drug formulation. Additionally, the stability of the hydrochloride salt under various storage conditions further underscores its suitability for industrial-scale production and clinical use.
Recent advancements in computational chemistry have also highlighted thepyridinecarboximidamidescaffold as a promising candidate for virtual screening and de novo drug design. Machine learning models have been trained on large datasets of bioactive compounds to predict potential interactions between 3-methyl-4-Pyridinecarboximidamide hydrochloride and biological targets. These computational approaches have accelerated the discovery process by identifying novel lead compounds with high affinity for therapeutic targets such as enzymes and receptors.
In clinical research, 3-methyl-4-Pyridinecarboximidamide hydrochloride has been investigated for its potential role in treating inflammatory diseases. Preclinical studies have shown that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes involved in cytokine production. Themethylgroup at the 3-position appears to play a crucial role in this mechanism by enhancing binding interactions with target proteins. These findings have opened new avenues for developing anti-inflammatory therapies based onpyridinecarboximidamidestructures.
The synthesis of 3-methyl-4-Pyridinecarboximidamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and salt formation. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability.
The pharmaceutical industry has taken notice of thepyridinecarboximidamidescaffold's potential, leading to several patents being filed for derivatives of 3-methyl-4-Pyridinecarboximidamide hydrochloride with improved pharmacological profiles. These patents often highlight novel synthetic routes and modifications that enhance biological activity while minimizing off-target effects. Such innovations underscore the growing interest in this chemical class for drug development purposes.
Emerging research also suggests that 3-methyl-4-Pyridinecarboximidamide hydrochloride may have applications beyond traditional pharmaceuticals. For instance, it has been explored as a component in agrochemical formulations due to its ability to interact with biological targets in pests while maintaining low toxicity to non-target organisms. This dual functionality makes it an attractive candidate for developing environmentally friendly crop protection agents.
The future prospects for 3-methyl-4-Pyridinecarboximidamide hydrochloride are promising, with ongoing studies aimed at expanding its therapeutic applications and understanding its mechanistic interactions at a molecular level. Collaborative efforts between academic researchers and industry scientists are likely to drive further innovation in this field, leading to novel drug candidates based on this versatile chemical scaffold.
125903-80-2 (3-methyl-4-Pyridinecarboximidamide hydrochloride) 関連製品
- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)
- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)
- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 893931-44-7(N-(3-chlorophenyl)-2-{1-(2,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)
- 1075716-31-2(8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione)
- 1053239-39-6(2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)
